2-Chloro-7-fluoroquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-chloro-7-fluoroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-8-12-6-3-4(10)1-2-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZMTSNZRBFGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653124 | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1107695-02-2 | |
| Record name | 2-Chloro-7-fluoro-4-quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1107695-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-7-fluoroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemoinformatic Approaches for 2 Chloro 7 Fluoroquinazolin 4 Amine Analogs
Strategic Approaches to Quinazoline (B50416) Core Synthesis
The synthesis of the quinazoline core, a foundational structure for a multitude of chemical compounds, is a well-established area of organic chemistry. Various strategic approaches have been developed, often beginning with readily available precursors like anthranilic acid derivatives. These methods involve a series of carefully controlled reactions to construct the bicyclic heterocyclic system.
Multi-step Reaction Sequences from Anthranilic Acid Derivatives
A predominant and historically significant route to quinazoline-4(3H)-ones involves the use of anthranilic acid and its derivatives. nih.govnih.gov The Niementowski quinazoline synthesis, first reported in 1895, is a classic method that involves the reaction of anthranilic acid with amides at high temperatures. nih.gov This reaction can be performed with formamide to yield quinazolin-4-one. generis-publishing.com
A common multi-step sequence begins with the acylation of anthranilic acid. For instance, reacting anthranilic acid with an acyl chloride, such as 3-chloropropionyl chloride, yields an N-acylated intermediate. nih.gov This intermediate can then undergo dehydration and ring closure, often facilitated by acetic anhydride, to form a 1,3-benzoxazin-4-one. This benzoxazinone is a key intermediate which can then be treated with an amine source, like ammonia or primary amines, to yield the final 3-substituted-quinazolin-4(3H)-one. nih.govtandfonline.com This modular approach allows for the introduction of various substituents on the quinazoline ring system.
Cyclization Reactions for Quinazoline Ring Formation
The critical step in quinazoline synthesis is the cyclization reaction that forms the pyrimidine ring fused to the benzene (B151609) ring. Starting from anthranilic acid, this can be achieved in several ways.
One of the most direct methods is the condensation of anthranilic acid with formamide, which serves as both the acylating agent and the source of the C2-N3 part of the quinazoline ring. generis-publishing.com Heating a mixture of anthranilic acid and an excess of formamide leads to the formation of quinazoline-4-one through the cleavage of water molecules. generis-publishing.com Similarly, heating anthranilic acid with urea (B33335) can produce quinazoline-2,4-dione. generis-publishing.comscispace.com
Another versatile method involves the reaction of anthranilic acid with orthoesters, such as trimethyl orthoformate, in the presence of an amine. tandfonline.com This one-pot reaction efficiently constructs the 3-substituted-quinazolin-4(3H)-one scaffold. The reaction of anthranilic acid with lactim ethers has also been employed for the synthesis of the quinazoline scaffold, often with improved yields and stereochemical integrity when assisted by microwave irradiation. nih.govfrontiersin.org The cyclization of N-(2-aminobenzoyl)benzotriazoles and the use of aryldiazonium salts represent alternative strategies for constructing the quinazoline ring. mdpi.com Furthermore, the condensation of 2-aminobenzamides with aldehydes, followed by oxidation, is a convenient method for synthesizing quinazolin-4(3H)-ones. researchgate.net
Halogenation and Nucleophilic Substitution Strategies
Halogenated quinazolines are pivotal intermediates for the synthesis of more complex derivatives, as the halogen atoms serve as excellent leaving groups for nucleophilic substitution reactions. mdpi.com The introduction of chlorine atoms, particularly at the 2- and 4-positions, is typically achieved by treating the corresponding quinazolinone precursors (e.g., quinazoline-2,4-diones) with chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most commonly used reagent for this transformation. scispace.com For example, heating 7-fluoroquinazoline-2,4-diol with POCl₃, often with a catalytic amount of an amine like N,N-dimethylaniline or DMF, effectively replaces the hydroxyl groups with chlorine atoms to yield 2,4-dichloro-7-fluoroquinazoline. scispace.com
Once the chloro-substituted quinazoline is formed, the chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr). The reactivity of these positions allows for the sequential and often regioselective introduction of nucleophiles. The C4-position is generally more reactive towards nucleophilic attack than the C2-position. quimicaorganica.org This differential reactivity allows for the selective substitution at C4 by reacting the dichloro intermediate with an amine under controlled conditions, such as refluxing in isopropanol, to yield 4-amino-2-chloroquinazoline derivatives. researchgate.net A wide range of nucleophiles, including various amines, can be used to displace the chlorine atom(s). nih.gov
Optimized Reaction Conditions and Yield Enhancement Strategies
A key strategy for optimization is the use of microwave irradiation (MWI). nih.gov The Niementowski reaction, which traditionally requires high temperatures and long reaction times, can be significantly accelerated using MWI, often leading to cleaner reactions and higher yields. nih.gov For instance, the condensation of anthranilic acid with amides or lactim ethers shows marked improvement under microwave-assisted conditions. nih.govfrontiersin.org
Catalysis also plays a crucial role. Lewis acids like BF₃-Et₂O have been shown to effectively catalyze the synthesis of quinazolines from 2-aminoacetophenone and formamide, leading to high yields under optimized temperature and time conditions. journalirjpac.com Various metal catalysts, including palladium, copper, and cobalt, are employed for different synthetic strategies. mdpi.comnih.gov For example, copper-catalyzed tandem reactions have been developed for the one-pot synthesis of functionalized quinazolines from 2-bromobenzyl bromide derivatives. nih.gov Solvent-free conditions, sometimes in combination with microwave irradiation and the use of solid supports like graphite or clay catalysts, offer a greener approach, simplifying work-up procedures and often improving yields. nih.govijarsct.co.in
The table below summarizes various synthetic strategies and their reported yields for quinazoline derivatives.
| Precursors | Reagents/Conditions | Product Type | Yield (%) | Reference |
| 2-Aminoacetophenone, Formamide | BF₃-Et₂O, 150°C, 6h | 4-Methylquinazoline | 86% | journalirjpac.com |
| Anthranilic Acid, Formamide | 130-135°C, 2h | Quinazoline-4-one | 96% | generis-publishing.com |
| Anthranilic Acid, Amides/Ketones | Organic Clay, Microwave | Quinazolinone Derivatives | Moderate to Excellent | ijarsct.co.in |
| 2-Bromobenzyl Bromide, Aldehyde, NH₄OH | Cupric Acetate | Quinazoline Derivatives | - | nih.gov |
| Anthranilic Acid, Chloro Acyl Chloride, Amine | Acetic Anhydride | Fused Quinazolinones | Acceptable | nih.gov |
Targeted Synthesis of 2-Chloro-7-fluoroquinazolin-4-amine and Related Compounds
The synthesis of specifically substituted quinazolines like this compound requires a carefully planned sequence of reactions that installs the desired functional groups at the correct positions on the heterocyclic core. The strategy typically involves building the quinazoline ring from a correspondingly substituted precursor, followed by functional group manipulations.
Precursor Selection and Derivatization Routes
For the synthesis of this compound, the logical starting material is a benzene derivative that already contains the fluorine atom at the required position. 2-Amino-4-fluorobenzoic acid is an ideal and commercially available precursor. scispace.comgoogle.com
The synthetic route generally proceeds in three main steps:
Cyclization: The initial step involves the formation of the quinazoline ring. 2-Amino-4-fluorobenzoic acid is reacted with urea and heated to form the corresponding 7-fluoroquinazoline-2,4-diol. scispace.com This reaction builds the core heterocyclic structure.
Chlorination: The resulting diol is then converted to a dichloro intermediate. This is achieved by treating 7-fluoroquinazoline-2,4-diol with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often with a catalytic amount of DMF. scispace.com The reaction is typically heated to reflux to ensure the complete conversion to 2,4-dichloro-7-fluoroquinazoline.
Amination (Nucleophilic Substitution): The final step is the selective introduction of the amino group at the C4 position. The 2,4-dichloro-7-fluoroquinazoline intermediate is subjected to a nucleophilic aromatic substitution reaction. Due to the higher reactivity of the C4 position, treatment with a source of ammonia under controlled conditions will preferentially displace the C4-chloro group to yield the target compound, this compound. A similar strategy, using diethylamine, has been successfully employed to synthesize the related compound 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine. scispace.com
The table below outlines a typical synthetic pathway for a 2-chloro-7-fluoro-4-aminoquinazoline derivative starting from 2-amino-4-fluorobenzoic acid.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
| 1. Cyclization | 2-Amino-4-fluorobenzoic acid | Urea, Heat (e.g., 100°C, 12h) | 7-Fluoroquinazoline-2,4-diol | 75% | scispace.com |
| 2. Chlorination | 7-Fluoroquinazoline-2,4-diol | POCl₃, DMF (cat.), Reflux (e.g., 110°C, 6h) | 2,4-Dichloro-7-fluoroquinazoline | - | scispace.com |
| 3. Amination | 2,4-Dichloro-7-fluoroquinazoline | Ammonia source (e.g., NH₄OH) | This compound | - | (Inferred) |
Exploration of Novel Synthetic Pathways for Structural Diversification
The structural framework of this compound serves as a versatile scaffold for chemical modification, allowing for the generation of diverse analog libraries. Novel synthetic pathways are continually explored to introduce a wide array of functional groups, thereby modulating the compound's physicochemical properties. A primary strategy for diversification involves nucleophilic substitution reactions, particularly at the chloro-substituted positions of the quinazoline ring.
The synthesis of related 4-aminoquinoline derivatives has been achieved by reacting 4-chloro-7-substituted-quinolines with various mono- and dialkyl amines. nih.gov This approach can be extrapolated to the this compound core, enabling the introduction of different amine side chains. For instance, reacting the parent compound with suitable aniline (B41778) derivatives in a solvent like isopropanol can yield N-aryl substituted analogs. The versatility of this method is demonstrated in the synthesis of a series of 2- and 8-substituted 4-amino-7-chloroquinolines, where both short-chain (e.g., 2-aminoethanol) and long-chain amino alcohol coupling partners were used effectively. scholaris.ca
Multi-step synthetic sequences offer another avenue for profound structural diversification. One such approach involves an initial N-oxidation of the quinoline (B57606) ring, followed by C-H functionalization to introduce new substituents. mdpi.com For example, a three-step procedure starting from 4,7-dichloroquinoline involved N-oxidation, subsequent C2-amide formation with benzonitrile, and finally a C4 nucleophilic aromatic substitution (SNAr) with morpholine. mdpi.com Such methodologies allow for the sequential and controlled introduction of different functionalities at specific positions on the heterocyclic core. While some functionalities like ketones and nitro groups have been found to be incompatible with certain coupling conditions, electron-donating groups such as amino and dimethylamino substituents are well-tolerated. scholaris.ca
The following table summarizes various synthetic strategies that can be employed for the structural diversification of quinazoline and related heterocyclic systems.
| Synthetic Strategy | Target Position | Reagents/Conditions | Introduced Functional Groups | Reference |
| Nucleophilic Substitution | C4 | Aniline derivatives, isopropanol, reflux | Aryl amino groups | |
| Nucleophilic Substitution | C4 | Mono/dialkyl amines, 120-130 °C | Alkyl/dialkyl amino side chains | nih.gov |
| Nucleophilic Substitution | C7 | Amino alcohols | Hydroxy-functionalized alkylamino chains | scholaris.ca |
| C-H Functionalization | C2 | 1. m-CPBA (Oxidation) 2. Benzonitrile, H₂SO₄ | Benzamide group | mdpi.com |
| SNAr Reaction | C4 | Morpholine, K₂CO₃, DMF, 120 °C | Morpholino group | mdpi.com |
These pathways highlight the chemical tractability of the quinazoline scaffold, enabling the systematic exploration of chemical space to generate novel analogs.
Process Chemistry Considerations for Scalable Production Methodologies
The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs requires careful consideration of process chemistry principles to ensure efficiency, safety, and economic viability. A key objective is the development of robust and optimized synthetic routes that are amenable to scale-up.
Key considerations for scalable production include the choice of solvents, reagents, and reaction conditions. For instance, the chlorination of the intermediate 7-fluoroquinazoline-2,4-diol can be effectively carried out using phosphorus oxychloride (POCl₃) with catalytic amounts of N,N-dimethylformamide (DMF) at elevated temperatures. scispace.com The subsequent nucleophilic substitution to introduce the amine functionality is then performed. In analogous syntheses of 2-chloro-4-amino-6,7-dimethoxy quinazoline, various organic solvents such as methanol, ethanol, and propyl alcohol have been utilized for purification steps like alkalization refining. google.com
Process optimization is critical for maximizing yield and purity. This includes refining reaction temperatures, times, and molar ratios of reactants. For the synthesis of 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine, the reaction conditions were optimized to enhance the purity of the final product. scispace.com Purification of intermediates and the final product at scale often involves crystallization and filtration. For example, after the chlorination step, the reaction mixture can be poured into ice water to precipitate the product, which is then collected by filtration. scispace.com Similarly, cooling crystallization followed by filtration is a common method to isolate the desired compound after refluxing in a solvent like methanol. google.com
Furthermore, adopting principles of green chemistry is an important consideration for modern scalable synthesis. This can involve using solvent catalysis hydrogenation to avoid traditional and more wasteful methods like iron powder reduction, thereby realizing cleaner production with less environmental impact. google.com
The table below outlines a representative scalable synthetic process based on the synthesis of a key analog. scispace.com
| Parameter | Description | Reference |
| Starting Material | 2-amino-4-fluoro benzoic acid | scispace.com |
| Key Intermediates | 7-fluoroquinazoline-2,4-diol | scispace.com |
| Reaction Step 1 | Cyclization with urea | scispace.com |
| Reaction Step 2 | Chlorination using POCl₃ and DMF | scispace.com |
| Reaction Step 3 | Nucleophilic substitution with an amine | scispace.com |
| Overall Yield | 51% (for 2-chloro-N,N-diethyl-7-fluoroquinazolin-4-amine) | scispace.com |
| Purification Method | Precipitation in ice water, filtration, crystallization | scispace.comgoogle.com |
| Scalability Feature | Simple three-step process, optimized conditions | scispace.com |
These process chemistry considerations are fundamental to developing a manufacturing process that is not only high-yielding and cost-effective but also sustainable and environmentally responsible.
Molecular Mechanisms of Action and Biological Efficacy of 2 Chloro 7 Fluoroquinazolin 4 Amine Derivatives
Investigational Studies on Anticancer Activities
Derivatives based on the 2-chloro-7-fluoroquinazolin-4-amine structure have demonstrated significant potential as anticancer agents. Their efficacy stems from the ability to interfere with key cellular processes that are fundamental to cancer cell survival and proliferation. Research has focused on their capacity to inhibit neoplastic cell growth, disrupt the cell cycle, induce programmed cell death (apoptosis), and block critical signaling pathways driven by protein kinases.
Inhibition of Cell Proliferation in Diverse Neoplastic Cell Lines
A primary indicator of anticancer potential is the ability of a compound to inhibit the growth and proliferation of cancer cells. Derivatives of 2-chloroquinazoline (B1345744) have been evaluated against a wide range of human cancer cell lines, showing varied and often potent antiproliferative effects. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this activity.
For instance, a novel 2-chloroquinazoline derivative, 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide, demonstrated significant antiproliferative activity against several cancer cell lines with high expression of the Epidermal Growth Factor Receptor (EGFR). acs.org Its IC50 values were recorded at 3.68 µM for the A549 (lung carcinoma) cell line, 10.06 µM for NCI-H1975 (non-small cell lung cancer), 1.73 µM for AGS (gastric adenocarcinoma), and 2.04 µM for HepG2 (liver carcinoma). acs.org Another derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (known as DW-8), was particularly effective against colorectal cancer cell lines, with IC50 values of 8.50 µM in HCT116, 5.80 µM in HT29, and 6.15 µM in SW620 cells. nih.gov
These findings are part of a broader landscape of research showing the cytotoxic potential of quinazoline-based compounds against various cancer types, including leukemia, central nervous system cancers, and breast cancer. asianpubs.orgnih.gov
Table 1: Antiproliferative Activity of Selected Quinazoline (B50416) Derivatives
| Derivative Compound | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide | A549 | Lung Carcinoma | 3.68 | acs.org |
| NCI-H1975 | Non-Small Cell Lung Cancer | 10.06 | acs.org | |
| AGS | Gastric Adenocarcinoma | 1.73 | acs.org | |
| HepG2 | Liver Carcinoma | 2.04 | acs.org | |
| N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) | HCT116 | Colorectal Carcinoma | 8.50 | nih.gov |
| HT29 | Colorectal Adenocarcinoma | 5.80 | nih.gov | |
| SW620 | Colorectal Adenocarcinoma | 6.15 | nih.gov | |
| 7-chloroquinoline-thiazoleacetic acid derivatives (Compound 6 and 12) | MCF-7 | Breast Adenocarcinoma | 15.41 (Cmpd 6) | researchgate.net |
| MCF-7 | Breast Adenocarcinoma | 12.99 (Cmpd 12) | researchgate.net |
Modulation of Cell Cycle Progression and Apoptotic Pathways
Beyond simply halting proliferation, effective anticancer agents can force cancer cells into a state of programmed cell death, or apoptosis. Derivatives of chloro-fluoro-quinazolines have been shown to achieve this by modulating the cell cycle and activating intrinsic apoptotic pathways. The cell cycle is a series of events that leads to cell division and replication; creating a blockage at specific checkpoints (e.g., G1, S, or G2/M phase) can prevent cancer cells from multiplying and can trigger apoptosis.
For example, the derivative DW-8 was found to induce cell cycle arrest at the G2 phase in SW620 colon cancer cells. nih.gov This arrest was associated with the activation of the intrinsic apoptotic pathway, a process marked by the activation of key initiator proteins like caspase-9 and executioner proteins like caspases-3 and 7, which ultimately leads to cell death. nih.gov Similarly, certain 7-chloroquinoline (B30040) derivatives, when applied to MCF-7 breast cancer cells, caused the cells to arrest in the G0/G1 phase, preventing their entry into the DNA synthesis phase and leading to a significant induction of apoptosis. researchgate.net In another study, a fluoroquinazoline derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was also shown to arrest the cell cycle of MCF-7 cells, but in the G1 phase. nih.gov This demonstrates that different substitutions on the quinazoline scaffold can lead to varied mechanisms of cell cycle interference. The induction of apoptosis by these compounds is often confirmed by observing an increase in the population of apoptotic cells through methods like Annexin V staining. nih.gov
Targeting Receptor Tyrosine Kinases (e.g., Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor)
Many cancers are driven by the aberrant activity of receptor tyrosine kinases (RTKs), which are cell surface receptors that play crucial roles in cell growth, differentiation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are two of the most well-studied RTKs in cancer. Overactive EGFR signaling can lead to uncontrolled cell proliferation, while hyperactive VEGFR signaling promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients.
The quinazoline core is a well-established "privileged scaffold" for designing inhibitors of these kinases. researchgate.net Derivatives of this compound have been specifically investigated as inhibitors of RTKs. For example, the parent compound has been identified as an inhibitor of c-Met kinase, another important RTK, with an IC50 value of 1.04 nM. mdpi.com Numerous studies have focused on creating 4-anilinoquinazoline (B1210976) derivatives that potently inhibit EGFR and VEGFR. acs.orgrphsonline.com For instance, a series of 4-anilinoquinazolines with basic side chains at the C-7 position were found to be potent, nanomolar inhibitors of KDR (a type of VEGFR), while also retaining activity against EGFR. rphsonline.com The mechanism of these compounds involves competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase domain of the receptor, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival. asianpubs.orgnih.gov
Inhibition of Non-Receptor Tyrosine Kinases (e.g., Aurora Kinase)
In addition to RTKs, cancer cells also rely on non-receptor tyrosine kinases, which are located in the cytoplasm, for their growth and division. These kinases are also critical targets for anticancer drug development. The Aurora kinase family, for instance, is essential for regulating mitosis (cell division), and its inhibition can lead to catastrophic errors in chromosome segregation and subsequent cell death.
Research has identified quinazoline-based molecules as effective inhibitors of these non-receptor kinases. A study focused on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid identified it as a potent inhibitor of Aurora A kinase. nih.gov This inhibition was shown to induce apoptosis and arrest the cell cycle in breast cancer cells. nih.gov Other studies have explored derivatives of the related anilinoquinazoline (B1252766) scaffold as dual inhibitors of c-Src and Abl kinases, two other non-receptor tyrosine kinases implicated in cancer progression. The ability of these compounds to bind to and inhibit such a diverse range of kinases highlights the versatility of the quinazoline structure in developing targeted cancer therapies. nih.gov
Antimicrobial Spectrum and Mechanistic Investigations
The utility of quinazoline derivatives extends beyond oncology into the realm of infectious diseases. The rise of antibiotic-resistant bacteria has created an urgent need for novel antimicrobial agents with different mechanisms of action. The quinazoline scaffold has been explored for its potential to yield new antibacterial compounds.
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Investigative studies have shown that various quinazolinone derivatives exhibit a spectrum of antibacterial activity, though the effectiveness can vary significantly based on the specific chemical structure. mdpi.com Some derivatives have demonstrated moderate to significant activity against both Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. mdpi.com
The presence and position of halogen substituents, like chlorine and fluorine, on the quinazoline ring are believed to influence the antimicrobial potency. For example, some studies on chloro-substituted quinazolinones suggest they are more effective against Gram-positive strains. In contrast, other research on different fused quinazolinone derivatives reported better activity against Gram-negative bacteria. nih.gov While broad-spectrum activity is a goal, many quinazoline-based compounds show a more selective spectrum. For instance, a major study on 4(3H)-quinazolinones found them to be active against the Gram-positive organism S. aureus, including resistant strains, but they lacked activity against the tested Gram-negative organisms. acs.org
Although extensive research exists on the antimicrobial properties of the broader quinazoline class, specific studies focusing solely on the antibacterial spectrum of this compound derivatives are not widely documented in the reviewed literature. However, the general findings for halogenated quinazolines suggest they are a promising structural class for the development of new antibacterial agents.
Table 2: General Antibacterial Spectrum of Investigated Quinazoline/Quinazolinone Derivatives
| Bacterial Type | Example Strains | Observed Activity of Derivatives | Reference |
|---|---|---|---|
| Gram-Positive | Staphylococcus aureus, Streptococcus pyogenes, Enterococcus faecium | Moderate to good activity reported for several derivatives. Some show high potency against resistant strains (e.g., MRSA). | acs.orgmdpi.com |
| Gram-Negative | Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae | Activity is variable; some derivatives show moderate efficacy while others are inactive. | nih.govmdpi.com |
Antifungal Properties and Targets
The quinazoline core is a recognized pharmacophore in the development of antifungal agents. While direct studies on the antifungal properties of this compound are limited, preliminary research suggests its potential against phytopathogenic fungi. The broader class of quinazoline and quinoline (B57606) derivatives has demonstrated notable antifungal activity against a variety of fungal strains, including those of clinical significance.
For instance, a series of 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi. One derivative, where the R group was a 2-fluoro substitution on the benzene (B151609) ring, exhibited significant activity against Candida species, with a Minimum Inhibitory Concentration (MIC) of 25 μg/mL and a Minimum Fungicidal Concentration (MFC) of 50 μg/mL. researchgate.net This suggests that the presence of both chloro and fluoro substituents can contribute to the antifungal efficacy.
Hybrid molecules incorporating a 7-chloro-4-aminoquinoline nucleus with a substituted 2-pyrazoline (B94618) moiety have also been synthesized and tested for their antifungal effects against Candida albicans and Cryptococcus neoformans. nih.gov Furthermore, studies on triazole-fused quinazolinones have shown their potential as antifungal agents. researchgate.net These findings underscore the potential of the this compound scaffold as a basis for developing new antifungal drugs.
Table 1: Antifungal Activity of Selected Quinoline/Quinazoline Derivatives
| Compound/Derivative Class | Fungal Strain(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 7-chloro-4-(2-fluorophenyl)hydrazonoquinoline | Candida species | MIC | 25 µg/mL | researchgate.net |
| 7-chloro-4-(2-fluorophenyl)hydrazonoquinoline | Candida species | MFC | 50 µg/mL | researchgate.net |
| 7-(3-chlorophenyl)-6,7-dihydro-5H-imidazo[2,1-c] researchgate.netnih.govtriazole-3-thiol | Aspergillus niger, Fusarium oxysporum | Significant activity | Not specified | beilstein-journals.org |
Antiviral Potency and Molecular Targets (e.g., Viral Proteases like SARS-CoV-2 Mpro)
The emergence of viral diseases, such as COVID-19, has accelerated the search for effective antiviral agents. The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication and a key target for antiviral drug development. nih.govnih.gov Several studies have investigated quinazoline derivatives as potential inhibitors of SARS-CoV-2 Mpro.
While direct experimental data for this compound against SARS-CoV-2 Mpro is not yet available, numerous studies on related quinazoline derivatives have shown promising results. For example, a series of bicycloproline-containing Mpro inhibitors derived from approved antiviral drugs demonstrated potent in vitro inhibition of SARS-CoV-2 Mpro, with IC50 values ranging from 7.6 to 748.5 nM. nih.govnih.gov Another study identified a quinazolin-4-one series of nonpeptidic, noncovalent SARS-CoV-2 Mpro inhibitors, with one compound exhibiting an IC50 of 0.085 µM.
The general antiviral potential of quinazolines is also recognized, with some patents listing this compound among compounds with potential antiviral use.
Table 2: SARS-CoV-2 Mpro Inhibitory Activity of Selected Quinazoline and Other Inhibitors
| Compound/Derivative Class | Activity Metric | Value | Reference |
|---|---|---|---|
| Bicycloproline-containing Mpro inhibitors (MI-21, MI-23) | IC50 | 7.6 nM | nih.gov |
| Bicycloproline-containing Mpro inhibitor (MI-28) | IC50 | 9.2 nM | nih.gov |
| Quinazolin-4-one derivative (C7) | IC50 | 0.085 µM | scispace.com |
Anti-inflammatory Effects and Cellular Pathways
Chronic inflammation is implicated in a multitude of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Quinazoline derivatives have been explored for their anti-inflammatory properties, which are often mediated through the inhibition of key inflammatory pathways.
The anti-inflammatory effects of some quinazolines are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins. mdpi.com Additionally, the suppression of the NF-κB signaling pathway, a central regulator of inflammation, has been identified as a mechanism of action for some anti-inflammatory compounds. mdpi.comnih.gov Studies on fluorinated quinazolinone derivatives have shown their potential to interact with and inhibit the COX-2 enzyme, suggesting a possible mechanism for the anti-inflammatory activity of this compound derivatives. nih.gov
Table 3: Anti-inflammatory Activity of Selected Compounds
| Compound/Derivative Class | Target/Pathway | Effect | Reference |
|---|---|---|---|
| 2-methoxy-4-vinylphenol (2M4VP) | iNOS, COX-2 | Inhibition of expression | mdpi.comnih.gov |
| 2-methoxy-4-vinylphenol (2M4VP) | NF-κB, MAPK | Suppression of activation | nih.gov |
Exploration of Other Pharmacological Modalities (e.g., Alpha-1 Adrenoceptor Antagonism, Anti-Alzheimer, Antipsychotic, Antiparasitic)
The versatile quinazoline scaffold has been investigated for a wide array of pharmacological activities beyond its antimicrobial and anti-inflammatory effects.
Alpha-1 Adrenoceptor Antagonism: Quinazoline-based compounds like prazosin (B1663645) and doxazosin (B1670899) are well-known alpha-1 adrenoceptor antagonists used in the treatment of hypertension and benign prostatic hyperplasia. nih.gov These antagonists inhibit smooth muscle contraction by blocking type 1 alpha-adrenergic receptors. nih.gov This established activity of the quinazoline core suggests that this compound and its derivatives could also exhibit affinity for these receptors.
Anti-Alzheimer's Disease Potential: The cholinergic hypothesis of Alzheimer's disease has led to the development of acetylcholinesterase (AChE) inhibitors to enhance cholinergic neurotransmission. nih.gov While direct studies on this compound for Alzheimer's are lacking, the general scaffold is being explored for neurodegenerative diseases.
Antipsychotic Properties: Some patents list this compound in the context of compounds for treating psychosis, although specific data on its antipsychotic activity are not provided.
Antiparasitic Activity: The 7-chloroquinoline nucleus is a key feature of the antimalarial drug chloroquine. This has prompted research into derivatives of 7-chloro-4-aminoquinoline for their antiprotozoal activity. nih.gov Studies on novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) have shown promising antiplasmodial activity against Plasmodium falciparum. nih.gov Similarly, pyrimido[1,2-a]benzimidazole (B3050247) derivatives with fluorophenyl substituents have demonstrated potent activity against Leishmania major and Toxoplasma gondii. nih.gov These findings suggest that the this compound scaffold could be a promising starting point for the development of new antiparasitic agents.
Table 4: Diverse Pharmacological Activities of Quinazoline/Quinoline Derivatives
| Derivative Class | Pharmacological Target/Activity | Finding | Reference |
|---|---|---|---|
| Piperazinyl quinazolines (Prazosin, Doxazosin) | Alpha-1 Adrenoceptor Antagonism | Inhibition of smooth muscle contraction | nih.gov |
| 7-chloroquinolin-4-amine derivatives | Antiplasmodial activity (P. falciparum) | Potent activity in low nanomolar concentrations | nih.gov |
Receptor Modulation and Ligand-Binding Studies (e.g., A2A Adenosine Receptor Antagonism)
The A2A adenosine receptor (A2AR) has emerged as a significant therapeutic target for neurodegenerative diseases and cancer. nih.govnih.gov The 2-aminoquinazoline (B112073) scaffold has been identified as a promising framework for the development of novel A2AR antagonists. nih.govnih.gov
Recent research has focused on the synthesis and evaluation of 2-aminoquinazoline derivatives with substitutions at the C6 and C7 positions. A study on new 2-aminoquinazoline derivatives introduced substitutions at these positions to enhance antagonist activity. Notably, a derivative with a 7-chloro substitution demonstrated antagonist activity with an IC50 of 8 µM in a cyclic AMP assay. nih.gov Another study identified a 6-bromo-4-(furan-2-yl)quinazolin-2-amine as a high-affinity A2AR antagonist with a Ki of 20 nM. nih.gov These findings highlight the importance of halogen substitutions on the quinazoline ring for A2AR binding and antagonism.
The binding of these antagonists to the A2AR is characterized by key interactions, including hydrogen bonds with specific amino acid residues like Asn253 and Glu169, as well as π-stacking and hydrophobic interactions within the receptor's binding pocket. nih.gov
Table 5: A2A Adenosine Receptor Antagonist Activity of Quinazoline Derivatives
| Compound | Substitution | Binding Affinity (Ki) | Functional Antagonism (IC50) | Reference |
|---|---|---|---|---|
| 6-bromo-4-(furan-2-yl)quinazolin-2-amine | 6-Bromo | 20 nM | Not specified | nih.govnih.gov |
| Derivative 5m | 7-Methyl | 5 nM | 6 µM | nih.gov |
| Derivative 5p | 7-Chloro | Not specified | 8 µM | nih.gov |
| Derivative 9x | 6-Methyl, aminopentylpiperidine at C2 | 21 nM | 9 µM | nih.gov |
Enzyme Inhibition Profiles Beyond Kinases (e.g., COX enzymes)
While many quinazoline derivatives are known for their kinase inhibitory activity, their inhibitory profiles extend to other enzyme families, such as cyclooxygenases (COX). The COX enzymes, COX-1 and COX-2, are key players in the inflammatory cascade and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
Research has been conducted on 2,4,7-substituted quinazolines as potential COX-1 inhibitors. nih.gov In one study, several quinazoline derivatives exhibited good to excellent inhibitory activity towards COX-1, with some compounds being highly selective for COX-1 over COX-2. nih.gov The most potent of these inhibitors had an IC50 value of 64 nM. Docking studies revealed that these compounds bind to the COX-1 active site, forming hydrogen bonds with key residues like Tyr355 and occupying hydrophobic pockets within the enzyme. nih.gov
Conversely, other quinazoline derivatives have been designed as selective COX-2 inhibitors. nih.gov The selectivity for either COX isoform appears to be influenced by the substitution pattern on the quinazoline core. These findings suggest that the this compound scaffold could be tailored to selectively inhibit either COX-1 or COX-2, offering potential therapeutic applications in inflammation and other COX-mediated pathologies.
Table 6: COX Enzyme Inhibition by Quinazoline Derivatives
| Compound/Derivative Class | Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 2,4,7-substituted quinazoline (9b) | COX-1 | 64 nM | nih.gov |
| Ibuprofen (reference) | COX-1 | 2.19 µM | nih.gov |
| SC-560 (reference) | COX-1 | Not specified, but 9b is 1 order of magnitude higher | nih.gov |
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Elucidation for 2 Chloro 7 Fluoroquinazolin 4 Amine Scaffold
Bioisosteric Replacement Strategies for 2-Chloro-7-fluoroquinazolin-4-amine Scaffold
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry for the optimization of lead compounds by exchanging a functional group with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic parameters. For the this compound scaffold, which serves as a key pharmacophore in many kinase inhibitors, bioisosteric modifications at the 2, 4, and 7-positions are critical for modulating its biological activity.
Bioisosteric Replacement of the 2-Chloro Group
The chlorine atom at the 2-position of the quinazoline (B50416) ring is a common feature in many biologically active compounds, often involved in key interactions with target proteins. However, its replacement with other functional groups can lead to improved properties.
One notable example of a successful bioisosteric replacement for a chloro group on a related quinazoline scaffold is the substitution with an ethynyl (B1212043) group . This was famously demonstrated in the development of epidermal growth factor receptor (EGFR) inhibitors, where the chloro-substituted gefitinib (B1684475) and the ethynyl-substituted erlotinib (B232) share the same quinazoline core. The ethynyl group can mimic the electronic and steric properties of the chlorine atom, potentially forming similar interactions within the ATP-binding site of kinases.
In the context of dual phosphoinositide 3-kinase (PI3Kα) and mammalian target of rapamycin (B549165) (mTOR) inhibitors based on a 2,4-disubstituted quinazoline scaffold, initial structure-activity relationship (SAR) studies revealed that replacing a phenyl urea (B33335) ring at the 2-position with shorter alkyl side chains like methyl or ethyl alcohol increased selectivity for mTOR over PI3Kα. nih.gov Conversely, substituting the alkyl group with a phenyl ring enhanced potency for PI3Kα while reducing it for mTOR. nih.gov The introduction of heteroatoms into that phenyl ring then eliminated the selectivity, highlighting the delicate balance of electronic and steric factors at this position. nih.gov
| Compound/Modification | Target(s) | Key Findings | Reference |
| Replacement of 2-phenyl urea with methyl or ethyl alcohol | PI3Kα/mTOR | Increased selectivity for mTOR over PI3Kα by 2 to 3-fold. | nih.gov |
| Replacement of 2-alkyl with a phenyl group | PI3Kα/mTOR | Enhanced potency for PI3Kα and reduced potency for mTOR (4-fold selective for PI3Kα). | nih.gov |
| Introduction of heteroatoms in the 2-phenyl ring | PI3Kα/mTOR | Eliminated PI3Kα selectivity. | nih.gov |
Bioisosteric Replacement of the 7-Fluoro Group
The fluorine atom at the 7-position is a key substituent that can influence the compound's pKa, membrane permeability, and metabolic stability. SAR studies on 4-aminoquinolines have demonstrated the significant impact of substituents at the 7-position on biological activity.
In studies of antiplasmodial 4-aminoquinolines, replacement of the 7-chloro group with other halogens or electron-withdrawing groups led to varied activities. For instance, 7-iodo and 7-bromo analogs were as active as the 7-chloro compounds, while 7-fluoro and 7-trifluoromethyl derivatives were generally less active, particularly against chloroquine-resistant strains. nih.gov Furthermore, the replacement with a 7-methoxy group resulted in a significant loss of activity. nih.gov These findings underscore the importance of the electronic nature and size of the substituent at the 7-position.
| 7-Position Substituent | Biological Activity (Antiplasmodial) | IC50 (nM) vs. Chloroquine-Susceptible P. falciparum | IC50 (nM) vs. Chloroquine-Resistant P. falciparum | Reference |
| -Iodo | Active | 3-12 | 3-12 | nih.gov |
| -Bromo | Active | 3-12 | 3-12 | nih.gov |
| -Fluoro | Less Active | 15-50 | 18-500 | nih.gov |
| -Trifluoromethyl | Less Active | 15-50 | 18-500 | nih.gov |
| -Methoxy | Inactive | 17-150 | 90-3000 | nih.gov |
In the development of p21-activated kinase 4 (PAK4) inhibitors based on a 6-chloro-4-aminoquinazoline scaffold, moving the chloro group to the 7-position resulted in a compound with better potency but reduced selectivity. acs.org This suggests that while a halogen at position 7 is tolerated and can even enhance potency, its specific placement is crucial for achieving the desired selectivity profile.
Bioisosteric Replacement of the 4-Amino Group
In the development of PAK4 inhibitors, modifications to the 4-amino group and its substituents were explored. Replacing a piperazine (B1678402) ring with other heterocyclic secondary amines was not well-tolerated, indicating the importance of the conformation of the side chain at this position. acs.org Furthermore, replacing an amino group on the piperidine (B6355638) tail with an alcohol led to a tenfold loss in potency, emphasizing the preference for a basic nitrogen at this position, likely for forming hydrogen bonds or ionic interactions. acs.org
For anti-trypanosomal 2-aryl-4-aminoquinazolines, exploring different substitutions on the 4-anilino group revealed that lipophilic moieties are essential for activity. For example, fluoro, methyl, and methoxy (B1213986) substitutions on the aniline (B41778) ring resulted in significant differences in inhibitory concentrations against T. cruzi. acs.org
| 4-Anilino Substituent (R1) | Biological Activity (anti-T. cruzi) | IC50 (µM) | Reference |
| -Fluoro (F) | Active | 1.3 | acs.org |
| -Methyl (Me) | Highly Active | 0.12 | acs.org |
| -Methoxy (OMe) | Active | 1.2 | acs.org |
Computational Chemistry and Rational Drug Design Methodologies Applied to 2 Chloro 7 Fluoroquinazolin 4 Amine
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is crucial for understanding the binding mode and affinity of potential drug candidates. For the quinazoline (B50416) scaffold, docking studies have been instrumental in elucidating interactions with various biological targets.
While specific docking studies on 2-Chloro-7-fluoroquinazolin-4-amine are not extensively published, research on structurally similar compounds provides significant insight. For instance, in the development of p21-Activated Kinase 4 (PAK4) inhibitors, molecular docking was used to analyze 6-chloro-4-aminoquinazoline derivatives. acs.org A co-crystal structure revealed that the quinazoline core fits into the ATP binding cleft of the kinase, with the imidazole (B134444) ring aligning in the hinge region to form critical hydrogen bonds with the main chain of Leu398. acs.org Further interactions included hydrophobic contacts with the gatekeeper residue Met395. acs.org Another study on quinazolinone derivatives as cholinesterase inhibitors for Alzheimer's disease also utilized docking to show how these compounds accommodate themselves within the active site of Acetylcholinesterase (AChE). researchgate.net
These examples demonstrate a common binding pattern for quinazoline derivatives where the heterocyclic system engages in hydrogen bonds with the hinge region of kinases or the active site of enzymes, while various substituents explore adjacent hydrophobic pockets to enhance potency and selectivity. It is highly probable that this compound would engage with its targets in a similar fashion.
Table 1: Example of Key Interactions for a Quinazoline Derivative with PAK4 This table is based on findings for the related compound 10a from a study on PAK4 inhibitors and is illustrative of the types of interactions that could be studied for this compound.
| Interacting Residue | Interaction Type | Distance (Å) |
| Leu398 | Hydrogen Bond | - |
| Glu396 | Non-classical H-Bond | 3.0 |
| Met395 | Hydrophobic Interaction | - |
| Asp458 | Charge-Assisted H-Bond | 2.8 |
| Asp444 | Electrostatic Interaction | 3.4 |
| Data sourced from a study on PAK4 inhibitors. acs.org |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. nih.gov By simulating the movements of atoms and molecules over time, MD can be used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and understand the dynamics of the binding process.
For a compound like this compound, MD simulations would be a critical next step after initial docking studies. These simulations could confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. Furthermore, they can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy. While specific MD studies on this compound are not publicly available, this technique is a standard in the computational drug design pipeline for validating potential drug candidates and refining their structure to improve binding characteristics.
Advanced Computational Predictions of Binding Affinity and Selectivity
Beyond initial docking scores, more advanced computational methods are employed to provide a more quantitative prediction of binding affinity. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to calculate the free energy of binding from MD simulation trajectories. These calculations offer a more refined ranking of potential inhibitors.
Selectivity is a critical attribute for any therapeutic agent, ensuring it acts on the intended target with minimal engagement of other proteins, which could lead to off-target effects. Computational studies are vital for predicting selectivity. For example, in the study of PAK kinase inhibitors, researchers evaluated their compounds against both PAK4 and the closely related PAK1. acs.org While the 6-chloro derivative showed high potency for PAK4, a related 7-chloro derivative, though also potent, suffered from reduced selectivity. acs.org This highlights how subtle changes in the substitution pattern on the quinazoline ring—such as the position of the chloro group—can significantly impact selectivity, a factor that would be crucial in the computational assessment of this compound.
Table 2: Example of Potency and Selectivity Data for Quinazoline-based PAK4 Inhibitors This table illustrates how binding affinity (Ki) and selectivity are evaluated for related compounds.
| Compound | PAK4 Ki (μM) | PAK1 Ki (μM) | Selectivity (PAK1/PAK4) |
| 31 | 0.003 | 1.100 | 367-fold |
| 38 (7-chloro) | 0.006 | 0.340 | 57-fold |
| 39 (6-fluoro) | 0.005 | 0.155 | 31-fold |
| Data sourced from a study on PAK4 inhibitors. acs.org |
Virtual Screening Strategies for Novel Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.netmdpi.com The quinazoline scaffold is frequently used in such campaigns, either as a query to find similar molecules or as a hit that is then further optimized. nih.gov
A collaborative virtual screening effort successfully identified a 2-aryl-4-aminoquinazoline series as having efficacy against Trypanosoma cruzi, the parasite that causes Chagas disease. dndi.orgnih.gov This demonstrates the power of in silico screening to probe vast chemical libraries and identify promising new scaffolds for neglected diseases. dndi.org Given its specific substitution pattern, this compound could serve as an excellent starting point or query molecule in scaffold-focused virtual screening campaigns to identify novel lead compounds for a variety of therapeutic targets. nih.gov
In Silico Prediction of Potential Off-Target Effects
An essential part of modern drug discovery is the early identification of potential off-target interactions, which can lead to adverse effects. In silico methods play a key role in this risk assessment by computationally screening a drug candidate against a panel of known off-target proteins, such as other kinases, ion channels, or GPCRs. nih.gov
Preclinical Efficacy Assessment and Translational Research of 2 Chloro 7 Fluoroquinazolin 4 Amine Derivatives
Investigation of Resistance Mechanisms and Strategies for Overcoming Them (e.g., EGFR T790M mutation)
A significant hurdle in cancer therapy is the development of drug resistance. For inhibitors targeting EGFR, a common mechanism of acquired resistance is the T790M mutation in the EGFR kinase domain. nih.gov This "gatekeeper" mutation is found in approximately 60% of non-small cell lung cancer (NSCLC) cases that develop resistance to first-generation EGFR inhibitors. nih.gov The T790M mutation is thought to cause resistance by increasing the affinity of the receptor for ATP, thereby reducing the potency of ATP-competitive inhibitors. nih.gov
Third-generation EGFR inhibitors have been specifically designed to overcome this resistance mechanism. nih.gov These inhibitors are often covalent, forming an irreversible bond with a cysteine residue (C797) in the EGFR binding pocket, and are designed to be more selective for the T790M mutant form of EGFR over the wild-type. nih.govnih.gov
Should derivatives of 2-Chloro-7-fluoroquinazolin-4-amine be developed as EGFR inhibitors, a crucial part of their preclinical assessment would be to evaluate their activity against the T790M mutation. This would involve:
In Vitro Kinase Assays: Testing the inhibitory activity of the compounds against both wild-type EGFR and the T790M mutant form.
Cell-Based Assays: Evaluating the anti-proliferative activity in cell lines engineered to express the T790M mutation.
In Vivo Xenograft Models: Using xenograft models with tumors harboring the T790M mutation to confirm in vivo efficacy.
Further investigation would also explore potential resistance mechanisms to these new derivatives, such as the emergence of a tertiary mutation like C797S, which can confer resistance to covalent EGFR inhibitors. nih.gov
Exploration of Combination Therapeutic Strategies
To enhance antitumor efficacy and overcome resistance, novel therapeutic agents are often evaluated in combination with existing cancer treatments. For derivatives of this compound, several combination strategies could be explored depending on their mechanism of action.
If these derivatives are found to be effective EGFR inhibitors, potential combination partners could include:
Chemotherapy: Combining a targeted therapy with a cytotoxic agent is a common strategy.
Other Targeted Therapies: If resistance emerges through the activation of a bypass signaling pathway (e.g., MET amplification), a combination with an inhibitor of that pathway could be effective. nih.gov
Immunotherapy: There is growing interest in combining targeted therapies with immune checkpoint inhibitors to enhance the anti-tumor immune response.
Preclinical evaluation of combination therapies typically involves in vitro cell culture experiments to assess for synergistic, additive, or antagonistic effects, followed by in vivo studies in xenograft models to confirm the enhanced efficacy of the combination.
Future Prospects and Innovative Research Directions for Quinazoline Based Therapeutics
Development of Multi-targeted Inhibitors
The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a paradigm shift from single-target drugs to multi-targeted inhibitors that can simultaneously modulate several key proteins. The quinazoline (B50416) scaffold is exceptionally well-suited for the design of such agents.
Research has demonstrated the potential of quinazoline derivatives to act as potent inhibitors of multiple receptor tyrosine kinases (RTKs), including epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). nih.govnih.gov This multi-targeting approach can offer advantages in overcoming drug resistance mechanisms that can arise from the activation of alternative signaling pathways. nih.govnih.gov For instance, some substituted quinazolines have been shown to inhibit both microtubule dynamics and multiple RTKs, combining cytotoxic and anti-angiogenic effects. nih.gov
While 2-chloro-7-fluoroquinazolin-4-amine has been identified as a potent inhibitor of c-Met kinase, its potential as a multi-targeted inhibitor remains an area for future investigation. Future research could focus on structural modifications of the this compound core to expand its target profile. By systematically altering substituents at key positions, it may be possible to design new analogues with potent activity against a curated panel of cancer-related kinases. This approach could lead to the development of next-generation anticancer agents with enhanced efficacy and a reduced likelihood of resistance. A notable example of a multi-targeted quinazoline derivative is AZD3229, a potent pan-KIT mutant inhibitor developed for the treatment of gastrointestinal stromal tumors (GISTs). nih.gov
Application in Neglected Diseases Research
Neglected tropical diseases (NTDs), such as leishmaniasis and Chagas disease, affect millions of people worldwide, yet therapeutic options are often limited, toxic, and prone to resistance. nih.govscielo.br There is an urgent need for novel, safe, and effective drugs to combat these debilitating illnesses. Heterocyclic compounds, including quinolines and quinazolines, have shown promise as starting points for the development of new anti-parasitic agents. nih.gov
For example, various quinoline (B57606) derivatives have demonstrated significant in vitro and in vivo activity against different species of Leishmania and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. nih.gov The mechanism of action for some of these compounds involves the inhibition of essential parasite enzymes, such as dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), which are crucial for parasite survival. nih.gov
The potential of this compound in the context of neglected diseases has not yet been extensively explored in publicly available research. However, given the established anti-parasitic activity of the broader quinazoline class, it represents a viable scaffold for future drug discovery programs targeting NTDs. Research in this area would involve screening this compound and its derivatives against a panel of relevant parasites. Subsequent hit-to-lead optimization could focus on enhancing potency and selectivity while minimizing toxicity to human cells.
Integration with Advanced Drug Delivery Systems
The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body at an effective concentration. Advanced drug delivery systems, such as liposomes and nanoparticles, offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. nih.govnih.gov These systems can enhance drug solubility, protect the drug from degradation, and enable targeted delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target side effects. nih.gov
Liposomes, which are vesicular structures composed of lipid bilayers, can encapsulate both hydrophilic and hydrophobic drugs. nih.gov They have been successfully used to improve the delivery of various anticancer and antimicrobial agents. nih.gov Similarly, polymeric nanoparticles can be engineered to control the release of the encapsulated drug over time and can be surface-modified with targeting ligands to direct them to specific cell types. nih.gov
The integration of this compound with such advanced drug delivery systems is a promising avenue for future research. Encapsulating this compound within liposomes or nanoparticles could potentially enhance its solubility, prolong its circulation time, and facilitate its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect. Furthermore, the surface of these nanocarriers could be functionalized with antibodies or other ligands that specifically bind to receptors overexpressed on cancer cells, leading to a more targeted and effective therapy. While specific studies on the formulation of this compound in advanced drug delivery systems are not yet widely reported, the principles and technologies are well-established and represent a logical next step in its preclinical development.
Radiopharmaceutical Development for Diagnostic or Therapeutic Applications
Radiopharmaceuticals, which are drugs containing a radioactive isotope, are crucial tools in both diagnostic imaging and targeted radiotherapy. In diagnostic imaging, techniques like Positron Emission Tomography (PET) utilize radiolabeled molecules to visualize and quantify biological processes in vivo. In radiotherapy, the targeted delivery of a radioactive isotope can selectively destroy cancer cells while sparing healthy tissue.
The quinazoline scaffold has been explored for the development of radiopharmaceuticals. For instance, a radiolabeled quinazoline-2,4(1H,3H)-dione derivative has been developed as a PET probe for imaging tumors that overexpress Poly(ADP-ribose) polymerase (PARP). Additionally, a Rhenium(I) complex incorporating a quinazoline derivative has been investigated as a radiosensitizer for chemoradiotherapy.
The development of a radiolabeled version of this compound could open up new possibilities for its use in oncology. For example, labeling the molecule with a positron-emitting isotope, such as fluorine-18, could create a PET tracer for imaging c-Met expressing tumors, which could aid in patient selection for c-Met targeted therapies and in monitoring treatment response. Alternatively, labeling with a therapeutic radioisotope, such as lutetium-177, could transform it into a targeted radiotherapeutic agent. This would involve designing a derivative of this compound that can be stably chelated to the radioisotope while retaining its affinity for c-Met. These approaches represent a sophisticated and promising direction for the future of this compound.
Q & A
Q. What are the key physicochemical properties of 2-Chloro-7-fluoroquinazolin-4-amine, and how do they influence its handling in laboratory settings?
Category: Fundamental Properties Answer: The compound’s molecular formula is C₉H₆ClFN₃ (CAS: 1107695-02-2), with a molecular weight of 216.62 g/mol . Its chlorine and fluorine substituents confer electrophilic reactivity at positions 2 and 7, necessitating anhydrous storage to prevent hydrolysis. The 4-amine group enables hydrogen bonding, impacting solubility in polar aprotic solvents like DMSO. Researchers should prioritize inert-atmosphere handling (e.g., nitrogen gloveboxes) and low-temperature storage (−20°C) to mitigate degradation.
Q. What synthetic routes are commonly employed to prepare this compound?
Category: Synthesis Methodology Answer: A standard approach involves cyclocondensation of 2-amino-4-fluorobenzonitrile with chloroacetyl chloride under reflux in dichloromethane, followed by amination at the 4-position using ammonium hydroxide . Alternative routes include nucleophilic substitution of 2,7-dichloroquinazolin-4-amine with potassium fluoride in DMF at 120°C, achieving ~75% yield (unoptimized). Purity is typically verified via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to confirm fluorine incorporation .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Category: Analytical Characterization Answer:
- ¹H/¹³C NMR: Assign aromatic protons (δ 7.2–8.5 ppm) and distinguish fluorine/chlorine-induced deshielding effects.
- ¹⁹F NMR: A singlet near δ −110 ppm confirms fluorine substitution .
- HRMS (ESI+): Expected [M+H]⁺ at m/z 217.0245 (theoretical).
- XRD: Used to resolve ambiguities in regiochemistry, as demonstrated for analogous quinazoline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
Category: Computational Chemistry Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electrophilic hotspots. For example, the C2 chlorine exhibits higher positive charge density (σ⁺ ~1.2 eV) than C7-fluorine (σ⁺ ~0.8 eV), favoring SNAr at C2. Solvent effects (e.g., DMSO vs. THF) are modeled using COSMO-RS to optimize reaction conditions .
Q. What strategies mitigate conflicting bioactivity data in kinase inhibition assays involving this compound derivatives?
Category: Data Contradiction Analysis Answer: Discrepancies often arise from assay conditions (e.g., ATP concentration, enzyme isoforms). For EGFR inhibition studies:
Q. How does the electronic profile of this compound influence its use as a precursor for antitumor agents?
Category: Structure-Activity Relationship (SAR) Answer: The electron-withdrawing chlorine and fluorine groups stabilize the quinazoline core, enhancing π-stacking with kinase ATP pockets. Substitution at the 4-amine with hydrophobic groups (e.g., morpholine) improves cellular permeability, as seen in analogs with IC₅₀ < 100 nM against HeLa cells . SAR studies should prioritize substituent effects on logP (target: 2–3) and topological polar surface area (<90 Ų) to balance bioavailability and target engagement.
Q. What in vitro ADME/Tox protocols are recommended for profiling this compound derivatives?
Category: Pharmacokinetic Profiling Answer:
- Metabolic Stability: Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS.
- CYP Inhibition: Screen against CYP3A4/2D6 using luminescent substrates.
- hERG Binding: Patch-clamp assays to assess cardiac toxicity risks.
- Aqueous Solubility: Use shake-flask method at pH 7.4; derivatives with solubility <10 µM may require prodrug strategies .
Methodological Guidance
Q. How can researchers resolve contradictions in reported crystallographic data for quinazoline analogs?
Category: Data Validation Answer: Reanalyze disputed structures using:
- Rigid-Body Refinement: To validate unit cell parameters against Cambridge Structural Database entries.
- Hirshfeld Surface Analysis: Identify unusual intermolecular interactions (e.g., halogen bonding) that may distort geometry .
- CCDC Cross-Validation: Compare with deposited data for compounds like 4-[(7-fluoroquinazolin-4-yl)oxy]aniline (CSD refcode: XUTVUO) .
Q. What experimental design principles apply to optimizing the yield of this compound derivatives?
Category: Reaction Optimization Answer:
- DoE (Design of Experiments): Vary temperature (80–140°C), solvent (DMF vs. NMP), and catalyst (e.g., CuI for Ullmann couplings).
- Kinetic Monitoring: Use in situ IR to track amine coupling progress.
- Workup Optimization: Employ SPE cartridges (e.g., C18) for rapid purification, minimizing silica-gel degradation of halogenated products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
